tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
CAS No.:
Cat. No.: VC18275630
Molecular Formula: C10H18F2N2O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18F2N2O2 |
|---|---|
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | tert-butyl N-(2-amino-4,4-difluorocyclopentyl)carbamate |
| Standard InChI | InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15) |
| Standard InChI Key | UOONEHWEPPYREX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name, tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate, reflects its bicyclic structure and stereochemical configuration. The cyclopentane ring contains two fluorine atoms at the 4-position, creating a rigid, electron-deficient scaffold. The (1S,2R) configuration ensures specific spatial orientation, critical for interactions in biological systems or asymmetric synthesis.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | |
| Molecular Weight | 236.26 g/mol | |
| Stereochemistry | (1S,2R) | |
| CAS Number | Not explicitly listed | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
The tert-butyl carbamate group acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions . This functionality is pivotal in multi-step syntheses where amine reactivity must be controlled.
Synthesis and Preparation
The synthesis of tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate typically involves stereoselective amination followed by carbamate formation.
Stereoselective Amination
A difluorocyclopentylamine precursor is generated via catalytic asymmetric hydrogenation or enzymatic resolution to achieve the desired (1S,2R) configuration. Fluorine atoms are introduced early in the synthesis through electrophilic fluorination or via fluorinated building blocks.
Physical and Chemical Properties
The compound’s physicochemical profile is influenced by fluorine’s electronegativity and the tert-butyl group’s steric bulk.
Solubility and Stability
Limited solubility in aqueous media is observed due to the hydrophobic tert-butyl group. It is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents . The carbamate bond exhibits stability under basic conditions but hydrolyzes in acidic environments (e.g., HCl in dioxane).
Applications in Organic Synthesis
Amine Protection in Peptide Synthesis
The tert-butyl carbamate (Boc) group is widely used to protect amines during solid-phase peptide synthesis. Its orthogonal stability relative to Fmoc groups allows sequential deprotection strategies . For example, in the synthesis of HIV-1 protease inhibitors, carbamate-protected intermediates enable precise functionalization of cyclic ether scaffolds .
Building Block for Fluorinated Compounds
The 4,4-difluorocyclopentyl moiety imparts metabolic stability and enhanced binding affinity in drug candidates. This scaffold has been incorporated into kinase inhibitors and GPCR modulators, though specific examples for this compound require further literature exploration .
Table 3: Comparative Analysis of Related Carbamates
Pharmacological Relevance
Enzyme Inhibition
In HIV-1 protease inhibitors, carbamate linkages contribute to binding interactions. The carbamate NH forms hydrogen bonds with Gly27, while the carbonyl engages flap residues via water-mediated contacts . Such interactions underscore the compound’s potential in targeting proteolytic enzymes.
| Supplier | Purity | Packaging | Source |
|---|---|---|---|
| Shanghai Fluoking Chemicals Co., Ltd. | >95% | 1 g, 5 g, 10 g | |
| GlpBio | 10 mM (in DMSO) | 25 µL sample |
Future Perspectives
Recent advances in carbamate chemistry, such as photoactivated protecting groups and enzyme-responsive linkages, could expand the utility of this compound . Additionally, its fluorinated scaffold may find applications in PET radiotracers or covalent inhibitors targeting cysteine residues.
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